

# Assessing the therapeutic potential of THP104c relative to existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | THP104c   |           |
| Cat. No.:            | B10829467 | Get Quote |

## Assessing the Therapeutic Potential of TH104: A Comparative Analysis

Introduction

While the query specified "**THP104c**," publicly available data on a compound with this exact designation is not available in the context of therapeutic potential. However, significant information exists for TH104, a product under development by Tharimmune, Inc. This guide will focus on assessing the therapeutic potential of TH104, a buccal film formulation of nalmefene, relative to existing compounds, based on available preliminary data. This analysis is intended for researchers, scientists, and drug development professionals to provide an objective comparison supported by initial experimental findings.

### **Quantitative Data Summary**

The following table summarizes the key pharmacokinetic parameters of TH104 compared to intravenous (IV) nalmefene, based on a Phase 1 clinical study. This data highlights the differentiated profile of the buccal film formulation.



| Parameter             | TH104 (Buccal<br>Film)     | Intravenous<br>Nalmefene | Key Observation                                            |
|-----------------------|----------------------------|--------------------------|------------------------------------------------------------|
| Absorption Rate       | Slower absorption          | Rapid absorption         | TH104 demonstrates<br>a delayed release<br>profile.        |
| Metabolism            | Delayed metabolism         | Standard metabolism      | The buccal formulation may alter first-pass metabolism.    |
| Safety & Tolerability | Comparable to IV nalmefene | Established profile      | Only mild adverse<br>events were reported<br>for TH104.[1] |

## Experimental Protocols Phase 1 Clinical Trial of TH104

Objective: To evaluate the pharmacokinetics, safety, and tolerability of TH104 buccal film compared to intravenous nalmefene in healthy subjects.

#### Methodology:

- Study Design: A comparative Phase 1 study.
- Participants: Healthy volunteers.
- Intervention: Administration of TH104 buccal film and intravenous nalmefene.
- Data Collection: Serial blood samples were collected to assess pharmacokinetic parameters.
   Safety and tolerability were monitored through the reporting of adverse events.
- Primary Endpoints: To compare the absorption rate and metabolism of TH104 with intravenous nalmefene.
- Secondary Endpoints: To assess the safety and tolerability profile of TH104.

### **Mechanism of Action and Signaling Pathway**



TH104 is a buccal film formulation of nalmefene. Nalmefene is an opioid antagonist that acts on the  $\mu$  (mu),  $\kappa$  (kappa), and  $\delta$  (delta) opioid receptors. Its therapeutic effect in the context of opioid-induced respiratory and central nervous system (CNS) depression stems from its ability to competitively block these receptors, thereby reversing the effects of opioid agonists.



Click to download full resolution via product page

Caption: Mechanism of TH104 as an opioid antagonist.

## **Regulatory and Development Pathway**

Tharimmune is advancing TH104 through the 505(b)(2) regulatory pathway. This pathway is designed for new drug applications (NDAs) that contain full safety and effectiveness reports but where some of the information required for approval, such as safety and efficacy information on the active ingredient, comes from studies not conducted by or for the applicant.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. gurufocus.com [gurufocus.com]
- To cite this document: BenchChem. [Assessing the therapeutic potential of THP104c relative to existing compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829467#assessing-the-therapeutic-potential-of-thp104c-relative-to-existing-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com